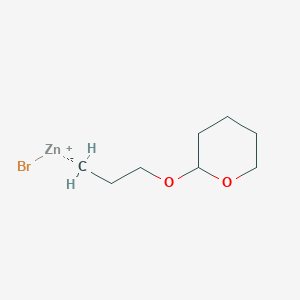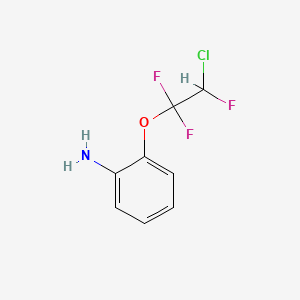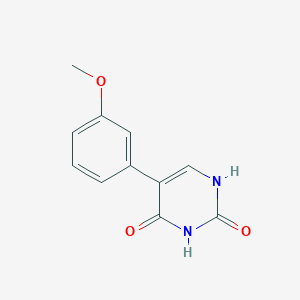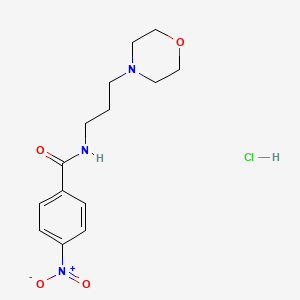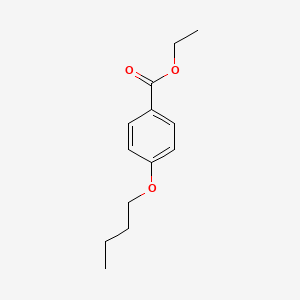
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% (TFECB) is a fluorinated organic compound that has been studied extensively for its potential applications in scientific research. It is a symmetrical molecule with two fluorine atoms attached to a central carbon atom, which is then connected to two chlorobenzene rings. The compound has been used in a variety of research applications due to its unique properties, such as its high stability and low volatility. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TFECB research.
科学的研究の応用
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used in a variety of scientific research applications, including inorganic synthesis, organic synthesis, and materials science. In inorganic synthesis, 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been used as a reagent in the synthesis of metal complexes, such as ruthenium and osmium complexes. In organic synthesis, it has been used as a reagent in the synthesis of heterocyclic compounds. In materials science, it has been used as a precursor to the synthesis of fluorinated polymers films.
作用機序
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% is a symmetrical molecule, meaning that it has two identical halves. This allows it to interact with other molecules in a predictable manner. It has been found to form strong hydrogen bonds with other molecules, which can be used to control the structure of the molecules it interacts with. It also has a high affinity for electron-rich molecules, allowing it to act as an electron donor in certain reactions.
Biochemical and Physiological Effects
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% has been found to have a variety of biochemical and physiological effects. In vitro studies have found that it can inhibit the growth of certain types of bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties. In animal studies, it has been found to reduce inflammation and improve wound healing.
実験室実験の利点と制限
The use of 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% in laboratory experiments has a number of advantages. It is a highly stable compound, meaning that it can be stored for long periods of time without degradation. It is also non-toxic, making it safe to handle in the laboratory. However, it is also a volatile compound, meaning that it can easily evaporate during experiments.
将来の方向性
There are a number of potential future directions for 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% research. One potential direction is to explore its potential applications in medicine, such as its use as an anti-inflammatory or antioxidant agent. Another potential direction is to explore its potential uses in materials science, such as its use as a precursor for the synthesis of fluorinated polymers films. Finally, further research could be done to explore its potential applications in organic synthesis, such as its use as a reagent in the synthesis of heterocyclic compounds.
合成法
1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4-chlorobenzene); 98% can be synthesized from commercially available starting materials, such as 4-chlorobenzaldehyde, 1,1,2,2-tetrafluoroethane, and sodium hydroxide. The reaction is carried out in aqueous media and proceeds via a condensation reaction between the aldehyde and the alkene. The resulting product is then purified by recrystallization. The yield of the reaction is typically around 98%.
特性
IUPAC Name |
1-chloro-4-[2-(4-chlorophenyl)-1,1,2,2-tetrafluoroethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4/c15-11-5-1-9(2-6-11)13(17,18)14(19,20)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRFJDYJVWUNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene,1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[4-chloro- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

